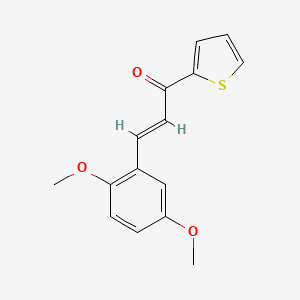
3-(2,5-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine family. This compound was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive substances. 2C-T-7 gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained significance in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2C-T-7 is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It is also believed to modulate the levels of other neurotransmitters such as dopamine and norepinephrine, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2C-T-7 has been found to produce a range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to possess anti-inflammatory properties, which could be attributed to its ability to modulate the levels of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2C-T-7 in lab experiments include its ability to produce consistent and predictable effects, which makes it a useful tool for studying the mechanisms of action of psychedelic drugs. Additionally, its therapeutic potential makes it an attractive target for drug development. However, the use of 2C-T-7 in lab experiments is limited by its potential for abuse and its legal status in many countries.
Zukünftige Richtungen
There are several future directions for research on 2C-T-7. One potential area of research is the development of novel antidepressant and anxiolytic drugs based on the structure of 2C-T-7. Additionally, further studies are needed to fully understand the mechanism of action of 2C-T-7 and its potential therapeutic applications. Finally, research is needed to develop safe and effective methods for the use of 2C-T-7 in clinical settings.
Wissenschaftliche Forschungsanwendungen
2C-T-7 has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and anti-inflammatory properties. Studies have shown that 2C-T-7 has the potential to alleviate symptoms of depression and anxiety by modulating the levels of serotonin in the brain. Additionally, it has been found to possess anti-inflammatory properties, which suggest that it could be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898614.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethyl acetate](/img/structure/B3898622.png)
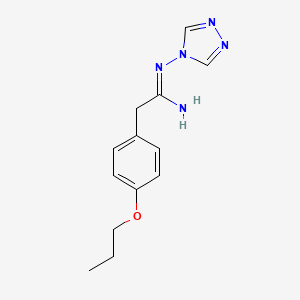
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898627.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-isobutylpiperidin-4-amine](/img/structure/B3898635.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3898643.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3898663.png)
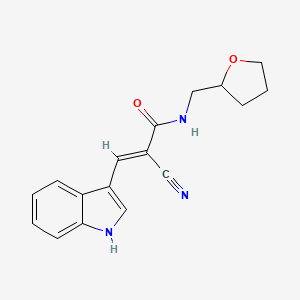
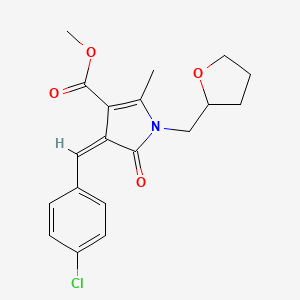
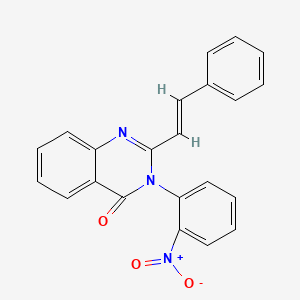
![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B3898681.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3898685.png)
![N-[(benzyloxy)carbonyl]-N-(4-bromophenyl)tryptophanamide](/img/structure/B3898693.png)
![5-allyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898701.png)